molecular formula C22H20O4 B10768471 Me-344 CAS No. 1374524-68-1

Me-344

カタログ番号: B10768471
CAS番号: 1374524-68-1
分子量: 348.4 g/mol
InChIキー: QVCAATSEPLQVBX-FPOVZHCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- (ME-344; CAS 1374524-55-6) is a chiral benzopyran derivative characterized by:

  • A dihydrobenzopyran core (2H-1-benzopyran) with stereospecific (3R,4S) configuration.
  • Two 4-hydroxyphenyl substituents at positions 3 and 4.
  • A methyl group at position 8 and a hydroxyl group at position 7 .

Its unique bis(4-hydroxyphenyl) substitution and stereochemistry distinguish it from related benzopyran derivatives .

特性

CAS番号

1374524-68-1

分子式

C22H20O4

分子量

348.4 g/mol

IUPAC名

(3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1

InChIキー

QVCAATSEPLQVBX-FPOVZHCZSA-N

異性体SMILES

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

正規SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

製品の起源

United States

準備方法

Core Benzopyran Ring Formation

The benzopyran scaffold is constructed via cyclization reactions, typically starting from ortho-hydroxycinnamic acid derivatives or phenolic ketones. A common approach involves acid-catalyzed intramolecular cyclization of 2-hydroxyacetophenone precursors. For example, condensation of 2,4-dihydroxyacetophenone with α,β-unsaturated aldehydes under acidic conditions yields dihydrobenzopyran intermediates .

Example Protocol :

  • Starting Material : 2,4-Dihydroxyacetophenone (10 mmol) and cinnamaldehyde (12 mmol) are dissolved in acetic acid.

  • Cyclization : Heated at 80°C for 12 hours with catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate yields 3,4-dihydro-2H-1-benzopyran-7-ol .

MethodCatalystYield (%)Purity (%)
Acid-catalyzed cyclizationp-TsOH7895
Base-mediated cyclizationK₂CO₃6588

Methylation at the 8-Position

The 8-methyl group is introduced via direct alkylation using methyl iodide (MeI) or Wittig olefination . MedKoo Biosciences’ data indicates that methyl Grignard reagents (e.g., MeMgBr) selectively methyllate the C8 position under anhydrous conditions .

Procedure :

  • Substrate : 3,4-Bis(4-hydroxyphenyl)-2H-1-benzopyran-7-ol (3 mmol) is dissolved in THF.

  • Methylation : MeMgBr (6 mmol) is added at −78°C, followed by warming to room temperature.

  • Quenching : Saturated NH₄Cl solution is added, and the product is extracted with EtOAc .

Methylation AgentTemperature (°C)Yield (%)
MeI2545
MeMgBr−78 → 2572

Stereochemical Control for (3R,4S) Configuration

Achieving the (3R,4S) stereochemistry requires asymmetric catalysis or chiral resolution . Patent US9198895B2 describes the use of Evans’ oxazolidinone auxiliaries to induce diastereoselectivity during benzopyran formation .

Asymmetric Hydrogenation :

  • Substrate : Racemic 3,4-dihydrobenzopyran (2 mmol) is dissolved in methanol.

  • Catalyst : Ru-BINAP complex (0.1 eq) is added under H₂ (50 psi).

  • Result : Enantiomeric excess (ee) of 92% for (3R,4S)-isomer .

Chiral Resolution :

  • Preparative HPLC with a Chiralpak AD-H column (hexane/i-PrOH 90:10) separates enantiomers .

Final Deprotection and Purification

Hydroxyl groups are often protected as tert-butyldimethylsilyl (TBS) ethers during synthesis. Final deprotection uses tetrabutylammonium fluoride (TBAF) in THF .

Deprotection Protocol :

  • Protected Intermediate : TBS-protected benzopyran (1 mmol) is treated with TBAF (3 mmol).

  • Reaction : Stirred for 2 hours at 25°C.

  • Purification : Recrystallization from ethanol/water yields pure (3R,4S)-isomer .

Purity Post-DeprotectionRecovery (%)
99.5%85

化学反応の分析

科学研究への応用

科学的研究の応用

作用機序

ME-344は、アデノシン三リン酸(ATP)の産生に関与する基本的な代謝経路である、ミトコンドリアの酸化リン酸化(OXPHOS)を阻害することで効果を発揮します。ATP産生を阻害することにより、this compoundは癌細胞の死を誘導します。 This compoundは、特にミトコンドリアのプロトンチャネルを標的とし、活性酸素種の生成を増加させるため、ミトコンドリアの機能不全とアポトーシスにつながります .

類似化合物との比較

Isoflavonoids: Daidzein, Dihydrodaidzein, and Equol

Daidzein (DZN) (C₁₅H₁₀O₄) and (S)-equol (EQ) (C₁₅H₁₄O₃) are plant-derived isoflavonoids with a benzopyran backbone. Key differences include:

  • DZN : A 4H-chromen-4-one with a 7-hydroxyl and 4-hydroxyphenyl group. Lacks the dihydro ring and methyl substituent of ME-344.
  • R/S-DHD : The dihydro analog of DZN, sharing a saturated benzopyran core but missing the bis(4-hydroxyphenyl) groups.
  • EQ : Retains the 3-(4-hydroxyphenyl) substitution but lacks the 8-methyl and additional 4-hydroxyphenyl group.

Functional Implications: Isoflavonoids like DZN and EQ are phytoestrogens with antioxidant properties, while this compound’s bis-phenolic structure may enhance redox activity or receptor binding .

Comparison with this compound :

  • Stereochemistry : this compound’s (3R,4S) configuration contrasts with racemic synthetic analogs, which may lack enantioselective bioactivity .

Methoxy-Substituted Analog: 2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol Acetate

This compound (detected in a bacterial consortium metabolome) features:

  • Methoxy groups instead of hydroxyls at the 4-phenyl positions.
  • An acetate ester at the 7-hydroxyl, likely acting as a prodrug.

Simplified Congener: 3,4-Dihydro-7-hydroxy-4-phenylcoumarin (CAS 6275-80-5)

  • Structure : Single phenyl group at position 4 and a 7-hydroxyl.
  • Molecular Weight : 240.25 g/mol vs. This compound’s 364.4 g/mol.

Implications : The absence of bis(4-hydroxyphenyl) and methyl groups in this compound may limit its biological potency relative to this compound .

生物活性

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- is a complex organic compound belonging to the class of flavonoids. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C31H30O5
  • Molecular Weight : 478.57 g/mol
  • CAS Number : 637331-17-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and may contribute to its protective effects against chronic diseases.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Pharmacological Effects

The pharmacological profile of 2H-1-Benzopyran-7-ol includes:

  • Cardioprotective Effects : It shows promise in protecting cardiac tissues from ischemic damage, potentially through its antioxidant and anti-inflammatory properties.
  • Neuroprotective Activity : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of 2H-1-Benzopyran-7-ol in vitro using DPPH and ABTS assays. The results showed a significant reduction in radical scavenging activity compared to control groups, highlighting its potential as a natural antioxidant agent.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Study 2: Anticancer Activity

In a study published by Lee et al. (2022), the anticancer effects of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, given its stereochemical complexity?

  • Answer : Multi-step synthesis is typically required, leveraging methodologies from structurally related benzopyrans. For example, NaH/THF systems can deprotonate phenolic hydroxyl groups to enable benzylation or alkylation (e.g., as seen in benzofuran derivatives) . Purification via column chromatography is critical to isolate the target compound from byproducts, especially given the stereochemical purity required for (3R,4S) configuration .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For routine analysis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers. Comparative optical rotation data with known standards may also validate configuration .

Q. What handling precautions are necessary due to the compound’s phenolic hydroxyl groups and potential reactivity?

  • Answer : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups. Store in airtight containers at 2–8°C, as elevated temperatures may accelerate degradation .

Q. Which analytical techniques are suitable for characterizing its purity and stability?

  • Answer :

  • HPLC-DAD/MS : Quantify purity and detect degradation products (e.g., quinone formation from oxidation) .
  • NMR (¹H/¹³C) : Confirm structural integrity and monitor batch-to-batch consistency.
  • TGA/DSC : Assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Answer : Design controlled stability studies using buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS every 24 hours for 7 days. Statistical analysis (ANOVA) can identify pH-dependent degradation pathways. Reference ’s recommendation for continuous cooling to stabilize reactive intermediates during long-term experiments .

Q. What experimental strategies mitigate challenges in studying the compound’s biological activity due to its low aqueous solubility?

  • Answer :

  • Solubilization : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation.
  • In vitro assays : Pre-dissolve the compound in a minimal solvent volume before diluting into cell culture media.
  • Surface plasmon resonance (SPR) : Directly measure binding kinetics without solubility interference .

Q. How can researchers validate the compound’s proposed antioxidant mechanism involving 4-hydroxyphenyl groups?

  • Answer :

  • DPPH/ABTS assays : Quantify radical scavenging activity. Compare results with structurally similar controls (e.g., genistein or daidzein) .
  • Electrochemical analysis : Cyclic voltammetry can measure oxidation potentials of phenolic groups, correlating with antioxidant capacity.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites and radical stabilization .

Q. What methodologies address discrepancies in reported melting points or spectral data across studies?

  • Answer :

  • Standardized protocols : Adopt identical instrumentation (e.g., same NMR spectrometer field strength) and calibration standards.
  • Interlaboratory validation : Share samples with collaborating labs to verify reproducibility.
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., Dictionary of Natural Products) to identify systematic errors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。